molecular formula C9H11ClN2O B1406730 3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride CAS No. 1807934-04-8

3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride

Cat. No.: B1406730
CAS No.: 1807934-04-8
M. Wt: 198.65 g/mol
InChI Key: MORBOTKMTNMYLN-FVGYRXGTSA-N
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Description

3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of benzonitrile, featuring an amino and hydroxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride typically involves the reaction of ®-3-(1-amino-2-hydroxyethyl)benzonitrile with hydrochloric acid. The process can be summarized as follows :

  • React ®-3-(1-amino-2-hydroxyethyl)benzonitrile with an appropriate amount of hydrochloric acid.
  • Isolate the product through crystallization or washing steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, can be optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid are commonly employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile
  • ®-3-(1-amino-2-hydroxyethyl)benzonitrile

Uniqueness

3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments and biological systems.

Properties

IUPAC Name

3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(12)6-11;/h1-4,9,12H,6,11H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORBOTKMTNMYLN-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CN)O)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[C@H](CN)O)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807934-04-8
Record name 3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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